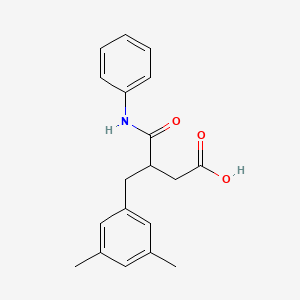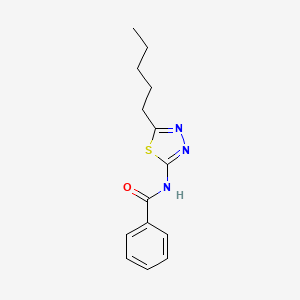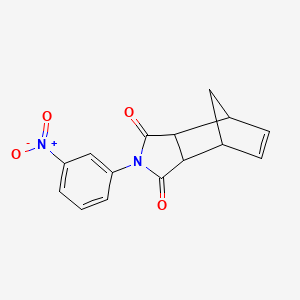![molecular formula C19H20BrNO B15153896 2-bromo-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B15153896.png)
2-bromo-N-[(1-phenylcyclopentyl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-N-[(1-phenylcyclopentyl)methyl]benzamide is a chemical compound with the molecular formula C19H20BrNO and an average mass of 358.272 Da. This compound is characterized by the presence of a bromine atom, a phenyl group, and a benzamide moiety, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Bromination: The compound can be synthesized by the bromination of N-[(1-phenylcyclopentyl)methyl]benzamide using bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) at low temperatures.
Amide Formation: The benzamide moiety can be formed by reacting benzoic acid with (1-phenylcyclopentyl)methylamine in the presence of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions and amide coupling processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The bromine atom in the compound can be oxidized to form this compound oxide.
Reduction: The compound can undergo reduction reactions, particularly at the bromine atom, to form 2-amino-N-[(1-phenylcyclopentyl)methyl]benzamide.
Substitution: The bromine atom can be substituted with various nucleophiles, such as alkyl or aryl groups, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI) are used, often in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: this compound oxide.
Reduction: 2-amino-N-[(1-phenylcyclopentyl)methyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Bromo-N-[(1-phenylcyclopentyl)methyl]benzamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and receptor interactions.
Industry: The compound is used in the production of various chemical products, including polymers and coatings.
作用機序
The mechanism by which 2-bromo-N-[(1-phenylcyclopentyl)methyl]benzamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
類似化合物との比較
2-Bromo-N-[(1-phenylcyclohexyl)methyl]benzamide: Similar structure but with a cyclohexyl group instead of cyclopentyl.
2-Bromo-N-[(1-phenylcyclopentyl)ethyl]benzamide: Similar structure but with an ethyl group instead of a methyl group.
2-Bromo-N-[(1-phenylcyclopentyl)propyl]benzamide: Similar structure but with a propyl group instead of a methyl group.
特性
分子式 |
C19H20BrNO |
|---|---|
分子量 |
358.3 g/mol |
IUPAC名 |
2-bromo-N-[(1-phenylcyclopentyl)methyl]benzamide |
InChI |
InChI=1S/C19H20BrNO/c20-17-11-5-4-10-16(17)18(22)21-14-19(12-6-7-13-19)15-8-2-1-3-9-15/h1-5,8-11H,6-7,12-14H2,(H,21,22) |
InChIキー |
UJFCGWRFQFDDSC-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(CNC(=O)C2=CC=CC=C2Br)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-(Ethylamino)-4-nitrothiophen-2-yl]ethanone](/img/structure/B15153817.png)
![10-(3-nitrophenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B15153821.png)

![5-[4-(diethylamino)-2-methylbenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15153841.png)
![3-oxo-N-(2-phenylethyl)-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B15153844.png)
![5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylfuran-2-sulfonamide](/img/structure/B15153857.png)


![N-(2-chlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide](/img/structure/B15153880.png)
![2-(2,4-dimethylphenyl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-4-quinolinecarboxamide](/img/structure/B15153886.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-butoxybenzamide](/img/structure/B15153894.png)

![4-[(Pyridin-4-ylcarbonyl)amino]benzenesulfonic acid](/img/structure/B15153920.png)

